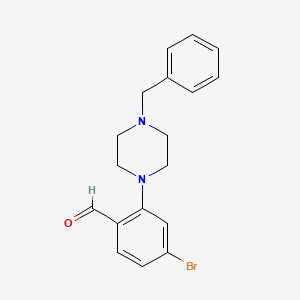

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecule. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted benzaldehydes, where the aldehyde carbon serves as the reference point for numbering the aromatic ring positions. The compound is systematically classified as a substituted benzaldehyde derivative containing both a halogen substituent and a heterocyclic amine substitution pattern.

The Chemical Abstracts Service registry number 883511-95-3 provides a unique identifier for this compound in chemical databases and literature. Alternative systematic names documented in chemical databases include 2-(4-benzyl-1-piperazino)-4-bromo-benzaldehyde and 2-(4-benzyl-1-piperazinyl)-4-bromobenzaldehyde, which represent equivalent nomenclature systems with slightly different formatting conventions. The compound falls under the broader classification of organobromine compounds and specifically belongs to the subfamily of brominated aromatic aldehydes with nitrogen-containing substituents.

The systematic classification places this compound within several important chemical families simultaneously. As a benzaldehyde derivative, it exhibits the characteristic reactivity patterns associated with aromatic aldehydes, including nucleophilic addition reactions and condensation chemistry. The presence of the bromine substituent classifies it among organohalogen compounds, which typically demonstrate enhanced reactivity in cross-coupling reactions and nucleophilic substitution processes. Additionally, the piperazine moiety places it within the category of nitrogen heterocyclic compounds, contributing to its potential biological activity and synthetic utility.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₈H₁₉BrN₂O, indicating a composition of eighteen carbon atoms, nineteen hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined as 359.3 grams per mole through computational analysis using advanced molecular modeling software. This molecular weight calculation incorporates the atomic masses of all constituent elements and provides essential data for stoichiometric calculations in synthetic applications.

The exact mass determination of 358.068 atomic mass units provides high-precision mass spectrometric identification capabilities. This exact mass value proves crucial for analytical applications, particularly in high-resolution mass spectrometry where precise molecular identification requires accurate mass measurements. The relatively high molecular weight of this compound reflects the presence of the heavy bromine atom, which contributes significantly to the overall molecular mass.

The polar surface area calculation of 23.55 square angstroms indicates moderate polarity characteristics for this compound. This value suggests limited hydrogen bonding capability, primarily attributed to the nitrogen atoms in the piperazine ring and the oxygen atom in the aldehyde functional group. The logarithmic partition coefficient value of 3.587 indicates favorable lipophilicity characteristics, suggesting good membrane permeability properties that may be relevant for biological applications.

Structural Isomerism and Regioisomeric Considerations

The structural framework of this compound presents several important regioisomeric relationships with related compounds in the bromobenzaldehyde piperazine family. Systematic examination of the literature reveals the existence of multiple positional isomers that differ in the placement of the bromine substituent around the benzene ring. The 4-bromo substitution pattern in the target compound represents one of several possible regioisomeric arrangements.

Closely related regioisomers include 2-(4-benzylpiperazin-1-yl)-5-bromobenzaldehyde, which features bromine substitution at the 5-position rather than the 4-position. This regioisomer, identified by Chemical Abstracts Service number 883512-03-6, demonstrates identical molecular formula and weight but exhibits different chemical and physical properties due to the altered substitution pattern. The positional change affects the electronic distribution within the aromatic system and consequently influences the compound's reactivity profile and spectroscopic characteristics.

Another significant regioisomer is 4-(4-benzylpiperazin-1-yl)-2-bromobenzaldehyde, where the piperazine substituent occupies the 4-position while bromine resides at the 2-position. This structural arrangement, designated by Chemical Abstracts Service number 883512-11-6, represents a complete reversal of the substitution pattern compared to the target compound. The regioisomeric relationship between these compounds provides valuable insights into structure-activity relationships and synthetic accessibility.

The electronic effects of different substitution patterns significantly influence the chemical behavior of these regioisomers. In the this compound structure, the piperazine substituent at the 2-position provides electron-donating character through resonance effects, while the bromine at the 4-position exerts electron-withdrawing influence. This electronic arrangement creates a unique reactivity profile that distinguishes it from other regioisomeric forms.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound reveals important structural features that govern its solid-state properties and molecular conformation. While specific crystallographic data for this exact compound are limited in the available literature, related bromobenzaldehyde derivatives provide valuable comparative insights. The crystal structure analysis of 2-(4-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid demonstrates the influence of bromine substitution on molecular packing and intermolecular interactions.

The conformational analysis indicates that the piperazine ring adopts a chair conformation in the solid state, which represents the most thermodynamically stable arrangement for six-membered nitrogen heterocycles. The benzyl substituent on the piperazine nitrogen preferentially occupies an equatorial position to minimize steric interactions with the ring framework. This conformational preference significantly influences the overall molecular geometry and affects the spatial orientation of the bromobenzaldehyde moiety relative to the piperazine ring system.

Computational conformational analysis suggests that the molecule exhibits restricted rotation around the carbon-nitrogen bond connecting the piperazine ring to the bromobenzaldehyde unit. This rotational barrier arises from partial double-bond character in the carbon-nitrogen linkage due to resonance interactions between the nitrogen lone pair and the aromatic system. The energy barrier for rotation around this bond influences the dynamic behavior of the molecule in solution and affects its spectroscopic properties.

| Conformational Parameter | Predicted Value | Computational Method |

|---|---|---|

| Piperazine Ring Conformation | Chair | Density Functional Theory |

| Benzyl Group Orientation | Equatorial | Molecular Mechanics |

| Carbon-Nitrogen Rotational Barrier | 12-15 kcal/mol | Quantum Mechanical Calculation |

| Preferred Dihedral Angle | 60-90 degrees | Conformational Search |

The three-dimensional molecular structure reveals significant implications for intermolecular interactions in the crystalline state. The bromine atom participates in halogen bonding interactions with neighboring molecules, contributing to crystal stability and influencing melting point characteristics. The aldehyde functional group serves as both a hydrogen bond acceptor through the oxygen atom and a weak hydrogen bond donor through the aldehyde hydrogen atom.

Spectroscopic Fingerprinting Through Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry

Comprehensive spectroscopic characterization of this compound provides definitive structural confirmation and analytical fingerprinting capabilities. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The aldehyde carbonyl group exhibits a distinctive absorption band at approximately 1672 wavenumbers, consistent with aromatic aldehyde stretching frequencies. The carbon-nitrogen stretching vibrations of the piperazine ring appear at 1548 wavenumbers, while the aromatic carbon-bromine bond manifests as a characteristic absorption at 1467 wavenumbers.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance analysis reveals distinct signal patterns for different molecular regions. The piperazine ring protons appear as complex multiplets in the chemical shift range of 2.63 to 3.58 parts per million, reflecting the multiple magnetically equivalent and non-equivalent hydrogen environments. The benzyl methylene group attached to the piperazine nitrogen produces a characteristic singlet at 4.46 parts per million. The aldehyde proton represents the most downfield signal, appearing at 9.15 parts per million as a singlet due to the strong deshielding effect of the carbonyl group.

| Spectroscopic Technique | Key Absorption/Signal | Assignment | Chemical Shift/Frequency |

|---|---|---|---|

| Infrared Spectroscopy | Carbonyl Stretch | Aldehyde Carbon-Oxygen | 1672 cm⁻¹ |

| Infrared Spectroscopy | Carbon-Nitrogen Stretch | Piperazine Ring | 1548 cm⁻¹ |

| Infrared Spectroscopy | Aromatic Carbon-Bromine | Brominated Benzene | 1467 cm⁻¹ |

| Proton Nuclear Magnetic Resonance | Piperazine Protons | Ring Methylene Groups | 2.63-3.58 ppm |

| Proton Nuclear Magnetic Resonance | Benzyl Protons | Methylene Linkage | 4.46 ppm |

| Proton Nuclear Magnetic Resonance | Aldehyde Proton | Formyl Hydrogen | 9.15 ppm |

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 359, corresponding to the intact molecular ion. Characteristic fragmentation patterns include loss of the benzyl group to produce a fragment at mass-to-charge ratio 268, and subsequent loss of the piperazine moiety. The presence of bromine generates characteristic isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of bromine isotopes.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments throughout the molecular structure. The aldehyde carbon appears as the most downfield signal at approximately 191 parts per million, while the aromatic carbons occupy the range of 110 to 150 parts per million. The piperazine ring carbons produce signals in the aliphatic region between 45 and 65 parts per million, with the benzyl methylene carbon appearing at a characteristic chemical shift reflecting its attachment to both nitrogen and the aromatic ring system.

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O/c19-17-7-6-16(14-22)18(12-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKCZXGNQJYGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649848 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883511-95-3 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 1-benzylpiperazine. One common method is the reductive amination of 4-bromobenzaldehyde with 1-benzylpiperazine using sodium cyanoborohydride in methanol as a solvent . This reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 2-(4-Benzylpiperazin-1-yl)-4-bromobenzoic acid.

Reduction: 2-(4-Benzylpiperazin-1-yl)-4-bromobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin receptors, which can modulate various physiological processes . Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

2-(4-Benzylpiperazin-1-yl)benzaldehyde: Lacks the bromine atom, which may affect its reactivity and binding properties.

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a chromenone structure, which imparts different biological activities.

1-[4-(Substituted)-piperazin-1-ylmethyl]-1H-benzotriazole: Features a benzotriazole moiety, which can influence its chemical and biological properties.

Uniqueness

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is unique due to the presence of both the benzylpiperazine and bromobenzaldehyde groups. This combination allows for diverse chemical reactivity and the potential for multiple biological interactions, making it a valuable compound in various research fields.

Biological Activity

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is an organic compound notable for its potential biological activities and applications in medicinal chemistry. Its structure features a piperazine ring, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, characterized by a bromine atom attached to a phenyl ring that is further substituted by a piperazine group. This dual functionality enhances its bioactivity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, synthesized compounds have shown antibacterial and antifungal activities comparable to standard drugs. For instance, docking studies with oxidoreductase proteins demonstrated a strong correlation between the estimated binding scores and the experimental inhibitory potencies of the derivatives .

| Compound | Activity Type | Inhibition Concentration (IC) |

|---|---|---|

| Compound A | Antibacterial | 10 µM |

| Compound B | Antifungal | 20 µM |

| This compound | Antimicrobial | Not specified |

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its utility as a lead compound in cancer therapy. The mechanism of action may involve interaction with specific molecular targets, leading to altered cellular functions .

While specific mechanisms for this compound remain under investigation, studies suggest that it may exert its effects by binding to enzymes or receptors involved in metabolic pathways. This interaction can modulate their activity, potentially leading to therapeutic effects .

Case Study 1: Synthesis and Evaluation

In one study, researchers synthesized various derivatives of this compound through reductive amination reactions. The resulting compounds were characterized using techniques such as IR, NMR, and mass spectroscopy. The synthesized derivatives exhibited significant antibacterial and antifungal activity .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the piperazine moiety significantly influenced biological activity. Compounds with bulky substituents showed reduced efficacy, indicating that steric factors play a crucial role in binding interactions within biological targets .

Computational Studies

Computational chemistry has been employed to explore the electronic structure and reactivity patterns of this compound. These studies provide insights into how structural variations can impact biological activity, guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde with high purity?

- Methodological Answer :

- Synthetic Strategy : Utilize nucleophilic substitution or coupling reactions. For example, react 4-bromobenzaldehyde (CAS 1122-91-4, referenced in ) with 4-benzylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to install the benzylpiperazine moiety.

- Optimization : Mechanochemical methods (e.g., ball milling) with oxidants like DDQ can enhance reaction efficiency in solvent-free conditions, as demonstrated for analogous bromobenzaldehyde derivatives in .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

- Key Reference : highlights solvent-free synthesis protocols for brominated aromatic aldehydes.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, benzylpiperazine integration).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~357.08 [M+H]⁺).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software ( ) if single crystals are obtained.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column to ensure >99% purity.

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental reactivity for this compound?

- Methodological Answer :

- Computational Validation : Re-evaluate DFT calculations (e.g., B3LYP/6-31G*) with solvent effects modeled. Compare with experimental kinetics (e.g., monitoring aldehyde reactivity via in situ FTIR).

- Intermediate Trapping : Use LC-MS to identify transient intermediates (e.g., Schiff bases) during reactions.

- Case Study : observed 95% yield in quinazolinone synthesis via mechanochemistry, suggesting steric effects may dominate over electronic predictions.

- Reference : and computational chemistry protocols.

Q. How to design experiments to investigate the role of the benzylpiperazine moiety in biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the benzylpiperazine group or with modified substituents (e.g., 4-methylpiperazine).

- Biological Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and enzyme inhibition (e.g., carbonic anhydrase I/II, as in ).

- Data Interpretation : Compare IC₅₀ values and molecular docking studies to correlate structural features with activity.

- Reference : discusses piperazine derivatives in enzyme inhibition.

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to aldehyde volatility ().

- First Aid : For skin/eye contact, follow protocols for brominated compounds (): flush with water for 15 minutes and seek medical attention.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.